molecular formula C11H15BO3 B14082643 (2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid

(2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid

Cat. No.: B14082643
M. Wt: 206.05 g/mol
InChI Key: KCLKWTOQHINFQA-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid is an organoboron compound that has garnered interest in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a methoxymethyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid is unique due to the presence of both a cyclopropyl group and a methoxymethyl group on the phenyl ring. These substituents confer distinct steric and electronic properties, making the compound particularly useful in specific synthetic applications and as a potential therapeutic agent .

Properties

Molecular Formula

C11H15BO3

Molecular Weight

206.05 g/mol

IUPAC Name

[2-cyclopropyl-5-(methoxymethyl)phenyl]boronic acid

InChI

InChI=1S/C11H15BO3/c1-15-7-8-2-5-10(9-3-4-9)11(6-8)12(13)14/h2,5-6,9,13-14H,3-4,7H2,1H3

InChI Key

KCLKWTOQHINFQA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)COC)C2CC2)(O)O

Origin of Product

United States

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